8-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(3,4-Dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by the presence of a dimethoxyphenyl group and multiple methyl groups attached to the purine ring. It is known for its potential pharmacological activities, including analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. One common method includes the coupling of 5,6-diamino-1,3-diethyluracil with 3,4-dimethoxycinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a mediator. This is followed by cyclization with aqueous NaOH and selective methylation using methyl iodide, potassium carbonate, and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(3,4-Dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including pain perception and inflammation . By blocking this receptor, the compound can modulate signaling pathways and exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-Dimethoxyphenyl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione: Another purine derivative with similar structural features but different pharmacological properties.
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds also exhibit analgesic and anti-inflammatory activities.
Uniqueness
8-(3,4-Dimethoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern on the purine ring, which contributes to its distinct pharmacological profile. Its ability to selectively antagonize the adenosine A2A receptor sets it apart from other similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-9-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)23(10)11-6-7-12(26-4)13(8-11)27-5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWKGFBGYFXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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